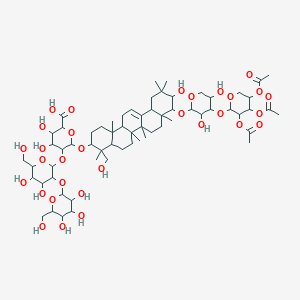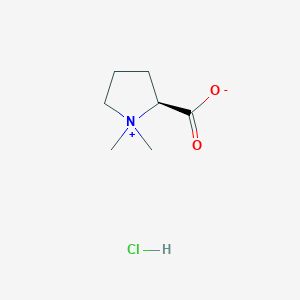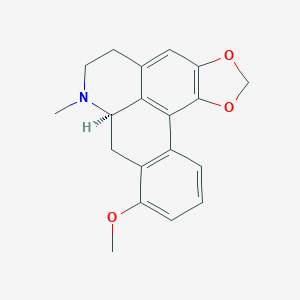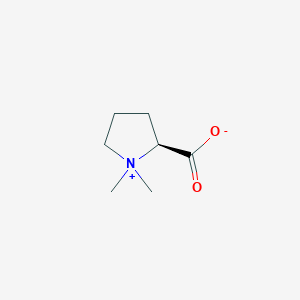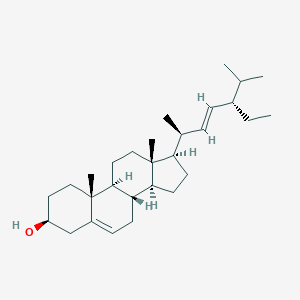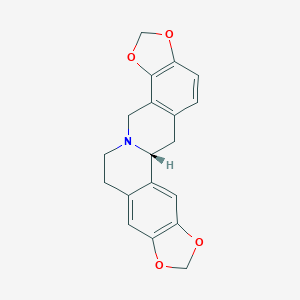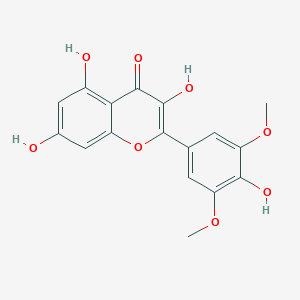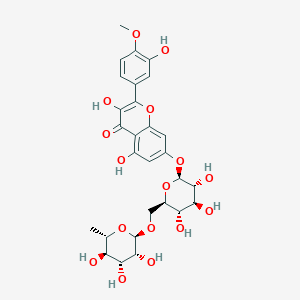
Carthamidin
説明
Carthamidin is a natural compound found in the safflower plant (Carthamus tinctorius). It is a tetrahydroxyflavanone and is one of the main constituents of the plant . It is known for its yellow color and is soluble in water .
Synthesis Analysis
The biosynthesis of this compound in safflower has been studied. Researchers have identified the genes required for the biosynthesis of this compound . The final enzymatic step of this compound biosynthesis is catalyzed by an enzyme called “carthamin synthase” which transforms its precursor precarthamin into this compound .
Molecular Structure Analysis
This compound has a molecular formula of C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .
Chemical Reactions Analysis
This compound interacts closely with gut microbiota . After 48 hours, the primary flavonoid glycosides transform into corresponding aglycones with varying degrees of deglycosylation .
科学的研究の応用
Inhibition of Lens Aldose Reductase : Carthamidin has been found to exhibit a significant inhibitory effect on lens aldose reductase, an enzyme involved in diabetic complications. This suggests potential therapeutic applications for managing diabetes-related eye conditions (Zhao Hui, H. Shu, & Ren Xiao, 1993).
Genetic Studies in Safflower : Research on the inheritance of carthamin and this compound in safflower revealed significant gene effects on the pigmentation of safflower flowers, highlighting the potential for breeding strategies to enhance these pigments in safflower (P. Golkar, 2018).
Pharmacological and Medicinal Properties : Carthamus tinctorius extracts, containing this compound, show various pharmacological activities, including antioxidant, analgesic, anti-inflammatory, and antidiabetic properties. These findings support the traditional use of this plant in medicine (J. Asgarpanah & N. Kazemivash, 2013).
Use in Food Industry : this compound has been studied for its potential use as a natural colorant in food products like ice cream. It was found to enhance the sensory properties of ice cream when used as a coloring agent (M. Gm et al., 2012).
Chemical Synthesis and Isomerization Studies : Research has been conducted on the synthesis of this compound and its isomerization, contributing to a better understanding of its chemical properties and potential industrial applications (H. Obara et al., 1978).
Anticancer Potential : Studies have shown that this compound can inhibit the proliferation of leukemic cells and induce their differentiation, suggesting a potential role in cancer treatment (Wu Zhi-yan et al., 2012).
Agricultural Studies : Research on the optimal harvest time of safflower florets for maximum pigment yield, including this compound, provides valuable insights for agricultural practices and industrial pigment extraction (Mahsa Mohammadi & A. Tavakoli, 2015).
Biotechnological Production : Studies on the microbial transformation of naringenin to this compound using yeast offer insights into efficient biotechnological methods for producing this compound (A. Madej et al., 2014).
Cardiovascular Disease Treatment : A systems pharmacology study indicated that Carthamus tinctorius L., containing this compound, could be effective in treating cardiovascular disease, highlighting its potential therapeutic mechanism (Guohua Yu et al., 2019).
作用機序
While the exact mechanism of action of Carthamidin is not fully understood, it is known to have antioxidant, anti-inflammatory, and antidiabetic activities . It is believed to interact with various pathways, including purine metabolism and aminoacyl-tRNA biosynthesis, among others, to play a role in the intervention of inflammation and tumor-related diseases .
将来の方向性
Research on Carthamidin is ongoing, with studies exploring its potential uses in medicine and health-promoting foods . There is also interest in improving the frequency of plant regeneration and genetic transformation for better this compound yield . The discovery of the genes involved in this compound biosynthesis opens up possibilities for metabolic engineering to produce this compound in large amounts .
特性
IUPAC Name |
(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLTVGMLNDMOQE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963963 | |
| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-54-9 | |
| Record name | Carthamidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carthamidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



